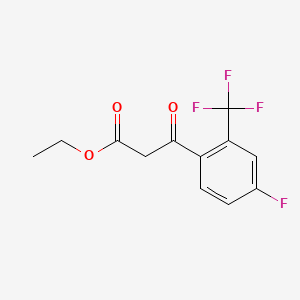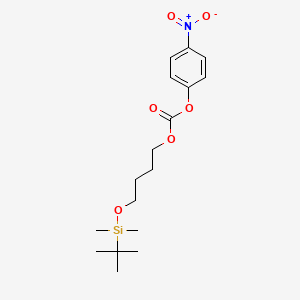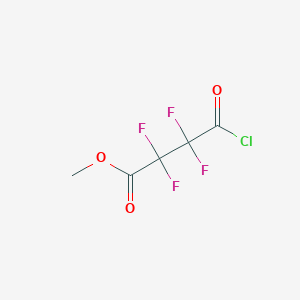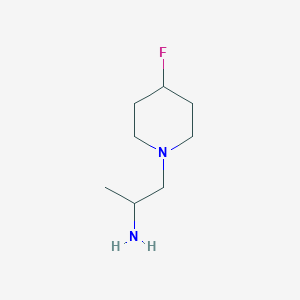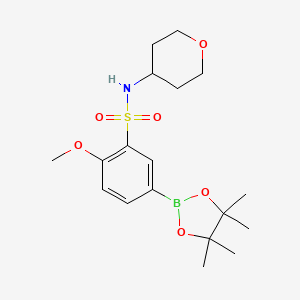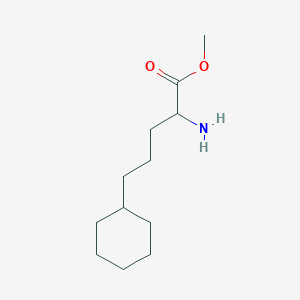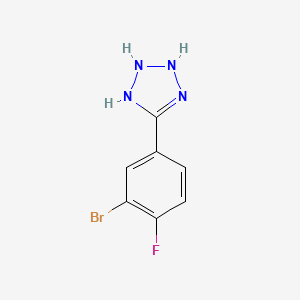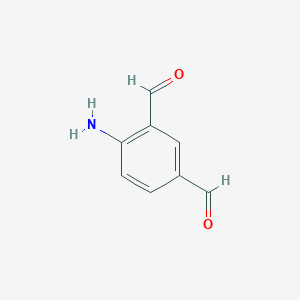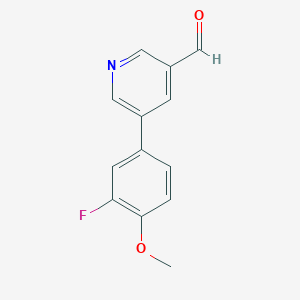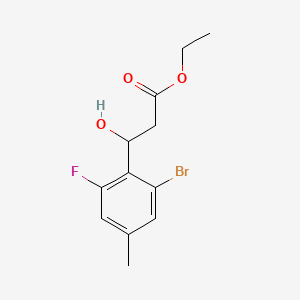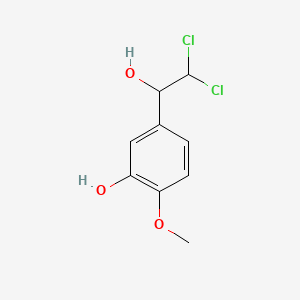
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H10Cl2O3 It is characterized by the presence of a dichloro-hydroxyethyl group attached to a methoxyphenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2,2-dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloro group to a dihydroxy group.
Substitution: The dichloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dichloro-1-hydroxyethyl)-5-methoxyphenol: Similar structure but with different substitution patterns on the phenol ring.
N-(2,2-Dichloro-1-hydroxyethyl)acetamide: Contains a similar dichloro-hydroxyethyl group but attached to an acetamide moiety.
Uniqueness
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H10Cl2O3 |
|---|---|
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
5-(2,2-dichloro-1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H10Cl2O3/c1-14-7-3-2-5(4-6(7)12)8(13)9(10)11/h2-4,8-9,12-13H,1H3 |
Clé InChI |
IKWAGLCQDAHCQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


